molecular formula C17H10BrNO4 B258447 2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid

2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid

Cat. No. B258447
M. Wt: 372.2 g/mol
InChI Key: FFRGEBFVZFKLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for use in a variety of research fields.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid is not fully understood. However, it is believed that this compound exerts its effects by inhibiting specific enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid have been studied extensively. This compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid in lab experiments is its unique chemical structure, which makes it a promising candidate for use in a variety of research fields. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and cancer. Finally, research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid is a complex process that involves several steps. The first step is the synthesis of 2,6-dibromo-4-nitroaniline, which is then converted into 2,6-dibromo-4-aminophenol. The next step is the synthesis of 2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid by reacting 2,6-dibromo-4-aminophenol with 2-chloro-6-nitrobenzoic acid in the presence of a catalyst.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid has several potential applications in scientific research. This compound has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects in animal models.

properties

Product Name

2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid

Molecular Formula

C17H10BrNO4

Molecular Weight

372.2 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid

InChI

InChI=1S/C17H10BrNO4/c18-10-2-3-13-11(6-10)12(17(20)21)7-14(19-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2,(H,20,21)

InChI Key

FFRGEBFVZFKLSD-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O

Origin of Product

United States

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